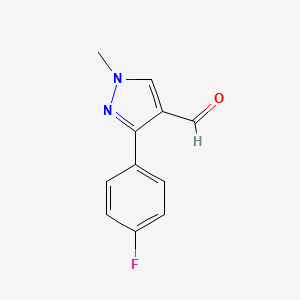

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Descripción

Overview of Pyrazole Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms (1,2-diazole), represents a cornerstone of modern heterocyclic chemistry. Its molecular formula, C₃H₄N₂, features a planar aromatic structure stabilized by resonance interactions between the nitrogen lone pairs and the π-system. The presence of two nitrogen atoms confers unique electronic properties, enabling participation in hydrogen bonding and acid-base equilibria (pK~a~ ≈ 2.49 for the conjugate acid).

Pyrazole derivatives exhibit remarkable thermal stability, with melting points ranging from 67–70°C for the parent compound. This stability, combined with synthetic versatility, has led to widespread applications:

- Pharmaceuticals : Celecoxib (COX-2 inhibitor), crizotinib (anticancer agent), and rimonabant (anti-obesity drug).

- Agrochemicals : Fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Materials science : Sensitizing agents in photochromic dyes.

Synthetic methods for pyrazoles include:

Significance of Substituted Pyrazole Carbaldehydes in Modern Chemistry

Pyrazole-4-carbaldehydes, characterized by a formyl group at the 4-position, serve as pivotal intermediates in organic synthesis. Their reactivity stems from the aldehyde's electrophilic carbon, enabling:

- Nucleophilic additions : Formation of hydrazones, oximes, and imines for drug discovery.

- Cross-coupling reactions : Suzuki-Miyaura couplings to install aryl/heteroaryl groups.

- Condensation reactions : Synthesis of chalcones and Schiff bases with antimicrobial activity.

Key structural advantages include:

- Tunable electronic effects : Substituents on the pyrazole ring modulate aldehyde reactivity.

- Stereoelectronic control : The 4-position’s proximity to nitrogen atoms directs regioselectivity in reactions.

Notable examples include:

Rationale for Studying 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole-4-Carbaldehyde

This compound (CAS 689250-53-1) exemplifies the strategic integration of fluorine and pyrazole pharmacophores. Its structural features confer unique properties:

1. Fluorine Substituent :

- Enhances lipophilicity (logP ≈ 2.04).

- Induces electron-withdrawing effects, stabilizing the aldehyde group against oxidation.

- Improves bioavailability through C–F bond metabolic stability.

2. Methyl Group at N-1 :

- Blocks metabolic dealkylation, prolonging biological half-life.

- Reduces intermolecular hydrogen bonding, improving solubility in apolar solvents.

3. Carbaldehyde Functionality :

- Serves as a handle for derivatization into amines, acids, or heterocycles.

- Enables coordination to metal centers in catalytic applications.

Applications span:

Scope and Objectives of the Review

This review systematically addresses:

Synthesis :

- Comparative analysis of Vilsmeier–Haack, cross-coupling, and oxidation methods.

- Optimization strategies for improving yield and purity (e.g., POCl~3~ stoichiometry).

Chemical Reactivity :

- Aldehyde-specific transformations (e.g., condensations, reductions).

- Electronic effects of the 4-fluorophenyl group on reaction kinetics.

Applications :

- Role in drug discovery (kinase inhibitors, antimicrobials).

- Use in materials science (coordination polymers, fluorescent probes).

Data Synthesis :

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₁H₉FN₂O | |

| Molecular weight | 204.20 g/mol | |

| Melting point | 98–102°C | |

| LogP | 2.04 (calculated) | |

| Synthetic yield (VH) | 53–67% |

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGWWNFZSAQDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651048 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689250-53-1 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689250-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and conventional heating can be employed to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products:

Oxidation: Formation of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, potentially inhibiting enzymes or receptors involved in various biological pathways. For instance, it may inhibit mitogen-activated protein kinases, leading to altered cellular responses .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s structure is distinguished by its substituents:

- 4-Fluorophenyl group (position 3) : Enhances lipophilicity and electronic effects due to fluorine’s electronegativity.

- Methyl group (position 1) : Provides steric bulk without significantly altering electronic properties.

- Aldehyde (position 4) : Facilitates further functionalization via condensation or nucleophilic addition.

Key Structural Analogs :

Crystallographic Insights :

- The dihedral angle between the pyrazole ring and the 4-fluorophenyl group in related compounds ranges from 4.64° to 10.53° , indicating varying degrees of planarity . For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits a dihedral angle of 4.64° , promoting π-π stacking interactions, while analogs with bulkier substituents (e.g., trifluoromethyl) show larger angles, disrupting coplanarity .

Isostructurality and Crystal Packing

- Halogen Exchange: Compounds 4 and 5 () demonstrate isostructurality despite Cl/Br substitution, retaining similar crystal packing and molecular conformations. However, minor adjustments in intermolecular distances occur due to halogen size differences .

- Impact of Methyl vs.

Actividad Biológica

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its role as an inhibitor in various enzymatic pathways and its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where appropriate phenylhydrazones are reacted with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF). This method allows for the introduction of the aldehyde functional group at position 4 of the pyrazole ring, yielding a compound with significant biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds related to this compound demonstrated effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

One of the most significant biological activities associated with this compound is its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO). In vitro assays revealed that derivatives showed potent AChE inhibition with IC₅₀ values in the low micromolar range. The structure-activity relationship (SAR) studies indicated that substitutions at the phenyl ring significantly influence inhibitory potency .

| Compound | AChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|

| This compound | 3.47 | 5.12 | 2.85 |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene) methanamine | 4.2 | 6.0 | 3.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and enzyme-inhibitory effects, this compound has shown potential anti-inflammatory activity. It was observed to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its utility in treating inflammatory diseases .

Antitumor Effects

The antitumor potential of pyrazole derivatives has been explored, with findings indicating that these compounds can inhibit tumor cell proliferation in various cancer cell lines. The proposed mechanisms include induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:

- Alzheimer's Disease Model : A study utilized a mouse model to assess the cognitive-enhancing effects of pyrazole derivatives, including this compound. Results indicated significant improvement in memory tasks, correlating with reduced AChE activity .

- Cancer Cell Lines : In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via two primary routes:

- Vilsmeier-Haack formylation : Reacting 3-methyl-1-(4-fluorophenyl)-1H-pyrazol-5(4H)-one with a formylating agent (e.g., POCl₃/DMF) to introduce the carbaldehyde group at the 4-position .

- Condensation reactions : Using pre-functionalized pyrazole intermediates, such as 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, followed by oxidation or formylation under alkaline conditions with formaldehyde .

Key parameters include temperature control (0–5°C for exothermic steps) and solvent selection (DMF or dichloromethane).

Q. How is this compound characterized post-synthesis?

Standard characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) and aldehyde proton resonance (δ ~9.8 ppm) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous pyrazole-carbaldehyde structures .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 218.07 for C₁₁H₉FN₂O) .

Advanced Research Questions

Q. How can researchers address low yields in Vilsmeier-Haack formylation reactions for this compound?

Low yields (e.g., <40%) may arise from competing side reactions or incomplete formylation. Mitigation strategies include:

- Optimized stoichiometry : Use a 1.2–1.5 molar excess of DMF relative to the pyrazole precursor to drive formylation .

- Alternative methods : Ultrasound-assisted synthesis improves reaction efficiency by enhancing reagent mixing and reducing reaction time (e.g., 30–60 minutes vs. 6–8 hours conventionally) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between NMR-derived structures and crystallographic data require:

- Conformational analysis : Assess rotational barriers of the 4-fluorophenyl group; restricted rotation can split NMR signals, while X-ray provides static snapshots .

- Computational validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and compare them with experimental data to identify dominant conformers .

Q. What methodologies are used to evaluate the biological activity of this compound and its analogs?

- Structural analogs : Replace the 4-fluorophenyl group with bromo- or methoxyphenyl moieties to study structure-activity relationships (SAR) against antibacterial or antiviral targets .

- In vitro assays : Test inhibition of enzymes (e.g., COX-2 or HIV protease) using fluorometric or colorimetric readouts, with IC₅₀ values compared to reference inhibitors .

Q. How can computational tools predict the reactivity of this compound in nucleophilic addition reactions?

- Frontier molecular orbital (FMO) analysis : Identify electrophilic sites (e.g., the carbaldehyde carbon) using HOMO-LUMO gaps. For 3-(4-fluorophenyl)-1-methyl derivatives, the LUMO is localized at the aldehyde, favoring nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

Q. What strategies improve purification of this compound from by-products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.